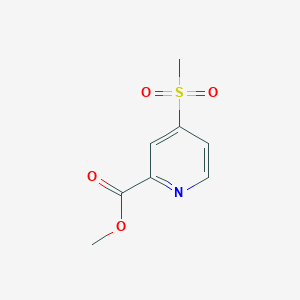

Methyl 4-(methylsulfonyl)picolinate

Description

Overview of Picolinate (B1231196) Derivatives in Contemporary Organic Chemistry

Picolinic acid, or pyridine-2-carboxylic acid, and its esters, known as picolinates, are a class of pyridine (B92270) derivatives with a carboxyl group at the 2-position. wikipedia.org This structural arrangement confers upon them a significant role in coordination chemistry and organic synthesis. Picolinic acid is a bidentate chelating agent, capable of forming stable complexes with a variety of metal ions through its pyridine nitrogen and carboxylate oxygen atoms. wikipedia.orgresearchgate.net This chelating ability is harnessed in various applications, from nutritional supplements like chromium(III) picolinate to the development of metal-organic frameworks (MOFs) and catalysts. researchgate.netwikipedia.org

In synthetic organic chemistry, picolinate derivatives serve as versatile intermediates. The pyridine ring can be functionalized through various reactions, and the ester group can be modified to create a wide array of more complex molecules. researchgate.netgoogle.com Their synthesis often involves the oxidation of 2-picoline or through multi-component reactions, highlighting their accessibility and utility in building molecular complexity. wikipedia.orgresearchgate.net The reactivity and electronic properties of the picolinate scaffold can be finely tuned by introducing different substituents onto the pyridine ring. researchgate.net

Significance of Methylsulfonyl Moieties in Synthetic Strategies

The methylsulfonyl (–SO₂CH₃) group is a powerful and increasingly utilized functional group in modern synthetic and medicinal chemistry. namiki-s.co.jp As a strong electron-withdrawing group, it significantly influences the electronic properties of the molecule to which it is attached. This electronic pull can activate adjacent positions for nucleophilic aromatic substitution (SₙAr) reactions, making the methylsulfonyl group an excellent leaving group in certain contexts. acs.orgnih.gov

The stability of the sulfone group to hydrolysis and its resistance to metabolic reduction make it an attractive feature in drug design. namiki-s.co.jp Incorporating a methylsulfonyl moiety can modulate a molecule's lipophilicity and solubility, thereby improving its pharmacokinetic profile. namiki-s.co.jpnih.gov In synthetic strategies, the sulfonyl group provides a versatile handle for chemical modification and has been instrumental in the development of covalent inhibitors and bioconjugation reagents. acs.orgnih.gov The synthesis of sulfones is typically achieved through the oxidation of corresponding sulfides (thioethers), a reliable and well-established transformation in organic chemistry. namiki-s.co.jp

Historical Development of Related Chemical Entities

The study of picolinic acid dates back to the late 19th and early 20th centuries, with initial work focusing on its isolation and basic reactivity. Its role as a biological chelator, particularly in the context of the "glucose tolerance factor," spurred significant research in the mid-20th century. wikipedia.org The development of picolinate derivatives as ligands and synthetic intermediates has grown steadily, with numerous substituted picolinates being synthesized and characterized for various applications, including catalysis and materials science. researchgate.net

Similarly, the chemistry of sulfones has a long history, but their prominence in medicinal chemistry and advanced synthetic applications has surged in recent decades. Initially explored for their stability and electron-withdrawing nature, heteroaryl sulfones have more recently emerged as key reagents for the selective modification of proteins, particularly through cysteine arylation. nih.gov The systematic study of structure-reactivity relationships in sulfonyl-activated systems is a relatively recent endeavor, aimed at designing reagents with precisely tuned reactivity for biological and synthetic purposes. acs.org The synthesis of precursors like 4-methylsulfonyl-2-nitro-benzoic acid methyl ester highlights the established methods for creating sulfonylated aromatic compounds. nih.govresearchgate.net

Current Research Landscape and Unaddressed Challenges Pertaining to Methyl 4-(methylsulfonyl)picolinate

The current research landscape for this compound itself is sparse, with the compound primarily appearing as an entry in chemical supplier catalogs. bldpharm.com However, the broader context of related structures suggests significant untapped potential. Research on heteroaryl sulfones is vibrant, focusing on their use as "warheads" for covalent inhibitors and bioconjugation tools. acs.orgnih.gov The reactivity of such compounds is highly dependent on the nature and position of substituents on the aromatic ring.

A key unaddressed challenge is the systematic investigation of this compound's reactivity profile. The interplay between the electron-withdrawing methylsulfonyl group and the inherent electronic properties of the picolinate ring system has not been characterized. Understanding its susceptibility to nucleophilic attack, its potential as a ligand, and its stability under various reaction conditions remains an open area of inquiry. The synthesis itself, while likely proceeding from a corresponding thioether, has not been detailed in peer-reviewed literature, leaving optimal reaction conditions and potential challenges unknown.

Research Objectives and Scope of Investigation for this compound

Based on the existing gaps in knowledge, future research on this compound should be directed toward several key objectives:

Development of a Robust Synthetic Route: The primary objective would be to establish and optimize a reliable, scalable synthesis for this compound, likely involving the oxidation of a methylthio precursor. This would involve detailed investigation of reaction conditions and purification methods.

Characterization of Physicochemical Properties: A thorough analysis of the compound's structural and electronic properties is necessary. This includes X-ray crystallography to determine its solid-state structure and spectroscopic analysis (NMR, IR, UV-Vis) to understand its electronic nature.

Exploration of Reactivity: A systematic study of the compound's reactivity is crucial. This would involve probing its utility in SₙAr reactions, evaluating the methylsulfonyl group as a potential leaving group, and testing its coordination chemistry with various metal ions.

Computational Modeling: Quantum chemical calculations could provide theoretical insights into the molecule's electron distribution, orbital energies, and reactivity, complementing experimental findings. mdpi.com

The scope of this investigation would be to position this compound as a well-characterized building block for use in organic synthesis, medicinal chemistry, and materials science.

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| CAS Number | 2301881-63-8 | bldpharm.com |

| Molecular Formula | C₈H₉NO₄S | bldpharm.com |

| Molecular Weight | 215.23 g/mol | bldpharm.com |

| SMILES Code | O=C(OC)C1=NC=CC(S(=O)(C)=O)=C1 | bldpharm.com |

Table 2: Related Picolinate Esters and their Properties

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Feature | Source |

|---|---|---|---|---|

| Methyl picolinate | C₇H₇NO₂ | 137.14 | Parent picolinate ester | chemicalbook.com |

| Methyl 4-methylpicolinate | C₈H₉NO₂ | 151.16 | Methyl group at C4 | nih.gov |

| Methyl 4-chloropicolinate | C₇H₆ClNO₂ | 171.58 | Chloro group at C4 | chemicalbook.com |

Structure

3D Structure

Properties

Molecular Formula |

C8H9NO4S |

|---|---|

Molecular Weight |

215.23 g/mol |

IUPAC Name |

methyl 4-methylsulfonylpyridine-2-carboxylate |

InChI |

InChI=1S/C8H9NO4S/c1-13-8(10)7-5-6(3-4-9-7)14(2,11)12/h3-5H,1-2H3 |

InChI Key |

QMPKJNONMSEPDU-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=NC=CC(=C1)S(=O)(=O)C |

Origin of Product |

United States |

Synthetic Methodologies for Methyl 4 Methylsulfonyl Picolinate

Retrosynthetic Analysis and Strategic Disconnections for Methyl 4-(methylsulfonyl)picolinate

A retrosynthetic analysis of this compound reveals several possible disconnection points, guiding the design of a synthetic strategy. The primary disconnections involve the ester and the methylsulfonyl groups.

Figure 1: Retrosynthetic Analysis of this compound

Disconnection of the Ester Group: The methyl ester can be disconnected to reveal 4-(methylsulfonyl)picolinic acid and methanol (B129727). This suggests a late-stage esterification reaction.

Disconnection of the C-S Bond: The bond between the pyridine (B92270) ring and the sulfonyl group can be disconnected. This points to a nucleophilic aromatic substitution (SNAr) reaction where a sulfinate salt attacks a pyridine ring bearing a suitable leaving group at the C4 position, or a direct C-H functionalization/sulfonylation of a pre-existing picolinate (B1231196) ester.

Precursor Selection and Availability

The choice of starting materials is dictated by their commercial availability and the efficiency of their conversion to the target molecule.

Picolinic Acid: A common and readily available starting material for the synthesis of picolinate derivatives. wikipedia.org It can be produced on a commercial scale by the ammoxidation of 2-picoline followed by hydrolysis of the resulting nitrile. wikipedia.org

Methyl 4-chloropicolinate: This is a key intermediate that can be synthesized from picolinic acid. chemicalbook.comchemicalbook.com Its synthesis involves the chlorination and esterification of picolinic acid. chemicalbook.comchemicalbook.com

Sodium Methanesulfinate (B1228633) (MeSO₂Na): This is a common and commercially available reagent for introducing the methylsulfonyl group.

Convergent and Linear Synthesis Approaches

Both convergent and linear strategies can be envisioned for the synthesis of this compound.

Classical Synthetic Routes to this compound

The classical synthesis of this compound typically involves a sequence of esterification, pyridine ring functionalization, and introduction of the methylsulfonyl group.

Esterification Reactions and Optimization

The formation of the methyl ester from the corresponding carboxylic acid is a fundamental transformation in this synthesis.

Fischer Esterification: This is a common method for esterification where a carboxylic acid is reacted with an alcohol in the presence of an acid catalyst. masterorganicchemistry.comscienceready.com.au For the synthesis of this compound, 4-(methylsulfonyl)picolinic acid could be refluxed with methanol and a catalytic amount of a strong acid like sulfuric acid. masterorganicchemistry.comscienceready.com.au To drive the equilibrium towards the product, a large excess of methanol is often used, and water is removed. masterorganicchemistry.comscienceready.com.au

From Acid Chlorides: A more reactive approach involves the conversion of the carboxylic acid to its corresponding acid chloride, which then readily reacts with an alcohol. nih.gov For instance, 4-(methylsulfonyl)picolinic acid can be treated with thionyl chloride (SOCl₂) or oxalyl chloride to form the acid chloride, followed by the addition of methanol to yield the ester. chemicalbook.comnih.gov This method often proceeds under milder conditions and can be advantageous for substrates that are sensitive to strong acids. commonorganicchemistry.com

Table 1: Comparison of Esterification Methods

| Method | Reagents | Conditions | Advantages | Disadvantages |

| Fischer Esterification | Carboxylic acid, Alcohol, Acid catalyst | Reversible, often requires heat and excess alcohol | Inexpensive reagents, suitable for large scale | Equilibrium reaction, may not be suitable for acid-sensitive substrates. masterorganicchemistry.comscienceready.com.au |

| From Acid Chlorides | Carboxylic acid, Thionyl chloride/Oxalyl chloride, Alcohol | Generally irreversible, often at room temperature or with mild heating | High yielding, proceeds under milder conditions | Requires an extra step to form the acid chloride, reagents are corrosive. chemicalbook.comnih.govcommonorganicchemistry.com |

Introduction of the Methylsulfonyl Group: Reaction Mechanisms and Reagents

The introduction of the methylsulfonyl group at the C4 position of the pyridine ring is a critical step.

Nucleophilic Aromatic Substitution (SNAr): A well-established method for introducing nucleophiles onto an aromatic ring is through SNAr. nih.govmasterorganicchemistry.com This reaction requires an electron-deficient aromatic ring and a good leaving group. In the context of synthesizing this compound, methyl 4-chloropicolinate serves as an excellent substrate. chemicalbook.comchemicalbook.com The electron-withdrawing nature of the pyridine nitrogen and the ester group activate the C4 position towards nucleophilic attack. The reaction proceeds via a Meisenheimer-like intermediate. nih.gov

The reaction involves the attack of a sulfinate salt, such as sodium methanesulfinate, on the C4 position of methyl 4-chloropicolinate, displacing the chloride leaving group. nih.govnih.gov The reaction is typically carried out in a polar aprotic solvent like DMF or DMSO.

Direct C-H Sulfonylation: Recent advances have enabled the direct C-H sulfonylation of pyridines, offering a more atom-economical approach. chemistryviews.orgd-nb.inforesearchgate.net One such method involves the activation of the pyridine ring with triflic anhydride (B1165640) (Tf₂O), followed by the addition of a sulfinate salt in the presence of a specific base like N-methylpiperidine to achieve C4 selectivity. chemistryviews.orgd-nb.info This method avoids the pre-installation of a leaving group on the pyridine ring.

Table 2: Reagents for the Introduction of the Methylsulfonyl Group

| Reagent | Role | Reaction Type |

| Methyl 4-chloropicolinate | Electrophile | Nucleophilic Aromatic Substitution (SNAr) |

| Sodium methanesulfinate | Nucleophile | Nucleophilic Aromatic Substitution (SNAr) |

| Triflic anhydride (Tf₂O) | Activating agent | Direct C-H Sulfonylation |

| N-methylpiperidine | Base for regioselectivity | Direct C-H Sulfonylation |

Pyridine Ring Functionalization Strategies at the C4 Position

Functionalization of the pyridine ring at the C4 position is key to introducing the methylsulfonyl group.

Chlorination of Picolinic Acid: A common strategy to introduce a leaving group at the C4 position is the direct chlorination of picolinic acid. chemicalbook.com This can be achieved by treating picolinic acid with thionyl chloride (SOCl₂), which also converts the carboxylic acid to the acid chloride. chemicalbook.com The reaction typically requires elevated temperatures.

From Picolinic Acid N-oxide: An alternative approach involves the nitration of picolinic acid N-oxide, which directs the nitro group to the C4 position. umsl.edu The nitro group can then be reduced to an amino group, which can be further converted to other functionalities via diazotization reactions. However, for the direct introduction of a sulfonyl group, the chlorination route is more direct.

The synthesis of methyl 4-chloropicolinate from picolinic acid has been reported with good yields. chemicalbook.com For example, treatment of picolinic acid with thionyl chloride followed by the addition of methanol can provide the desired product in a one-pot fashion.

Advanced Synthetic Techniques and Catalytic Approaches

The synthesis of functionalized pyridine derivatives such as this compound has been significantly advanced by modern catalytic methods. These techniques offer pathways to intricate molecular structures through highly selective and efficient reactions.

Transition Metal-Catalyzed Coupling Reactions for Pyridine Functionalization

Transition metal catalysis is a cornerstone of modern organic synthesis, providing powerful tools for the C-H functionalization of heterocyclic compounds like pyridine. beilstein-journals.org The direct functionalization of pyridine C-H bonds is an attractive strategy as it avoids the need for pre-functionalized starting materials, thus increasing atom economy. beilstein-journals.orgchemrxiv.org However, a significant challenge in the functionalization of the pyridine ring is controlling the regioselectivity. chemrxiv.org

For the synthesis of a 4-substituted pyridine, such as the target molecule, achieving selectivity over the more electronically favored 2-position is a key hurdle. Recent research has demonstrated a novel one-pot protocol for the C4-selective sulfonylation of pyridines. chemrxiv.org This method involves the activation of the pyridine ring with triflic anhydride (Tf₂O), followed by the addition of a sulfinic acid salt. Crucially, the high C4-selectivity is controlled by the choice of a specific amine base, N-methylpiperidine, in a suitable solvent like chloroform (B151607). chemrxiv.org While the key bond formation may not directly involve a transition metal, these activation strategies are central to advanced synthesis.

Palladium and ruthenium catalysts are also widely employed in pyridine functionalization. beilstein-journals.orgresearchgate.net For instance, palladium-catalyzed decarboxylative cross-coupling reactions can introduce various groups onto the pyridine ring. beilstein-journals.org While many methods focus on C-C bond formation, the principles are adaptable for C-S bond formation, which is required for synthesizing sulfonylated pyridines.

Table 1: Comparison of Methodologies for Pyridine Functionalization

| Methodology | Catalyst/Reagent System | Key Advantage | Selectivity Note | Reference |

|---|---|---|---|---|

| C4-Selective Sulfonylation | Tf₂O activation, N-methylpiperidine base | High regioselectivity for the C4 position | Achieved 83:17 C4/C2 selectivity | chemrxiv.org |

| Decarboxylative Heteroarylation | Palladium catalyst | Good functional group compatibility | Primarily demonstrated for ortho-arylation | beilstein-journals.org |

| One-Pot Multi-substitution | Ruthenium complex | Builds complex pyridines from simpler precursors | Forms tetra-substituted pyridines | researchgate.net |

| Suzuki-Miyaura Cross-Coupling | Palladium catalyst | Well-established and versatile | Requires pre-functionalized (e.g., halogenated) pyridines | chemistryviews.org |

Organocatalytic Methods in this compound Synthesis

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has emerged as a powerful field complementary to metal-based catalysis. researchgate.net In the context of pyridine synthesis, organocatalysts can facilitate complex transformations under mild conditions. For instance, dithiophosphoric acid has been identified as a versatile organocatalyst capable of performing three distinct catalytic roles in a single photochemical reaction: acting as a Brønsted acid for pyridine activation, a single electron transfer (SET) reductant, and a hydrogen atom abstractor. nih.govacs.org

This type of multi-functional catalysis enables novel reaction pathways for pyridine functionalization that diverge from classical methods, offering unique positional selectivity. nih.govacs.org While a direct organocatalytic synthesis of this compound is not prominently documented, the existing strategies for assembling substituted pyridines using organocatalysts like L-proline or for the enantioselective reduction of pyridines highlight the potential of this approach. researchgate.netnih.gov These methods underscore a trend towards developing metal-free synthetic routes for valuable heterocyclic compounds.

Photochemical and Electrochemical Synthesis Pathways

Harnessing light or electrical energy to drive chemical reactions offers unique and sustainable avenues for synthesis. Photochemical methods for pyridine functionalization often proceed via radical intermediates, enabling reactivity patterns that are difficult to achieve with traditional methods. nih.govacs.org The generation of pyridinyl radicals through single-electron reduction of pyridinium (B92312) ions allows for effective coupling with other radical species. acs.org

Electrochemical synthesis is another rapidly advancing area. A notable development is the electrochemical meta-C-H sulfonylation of pyridines. nih.gov This technique uses a redox-neutral dearomatization-rearomatization strategy, representing a rare example of using nucleophilic partners to functionalize the pyridine meta-position without external catalysts or oxidants. nih.gov Furthermore, the electrochemical incorporation of sulfur dioxide (SO₂) is a modern technique for synthesizing sulfones, directly relevant to the formation of the methylsulfonyl group. rsc.org These photo- and electrochemical methods are distinguished by their mild reaction conditions and high functional group tolerance, making them powerful tools for late-stage functionalization. nih.gov

Green Chemistry Principles in this compound Synthesis

Solvent Selection and Minimization

The choice of solvent can have a profound impact on a reaction's outcome and its environmental footprint. In the C4-selective sulfonylation of pyridine, for example, changing the solvent from dichloromethane (B109758) (CH₂Cl₂) to chloroform (CHCl₃) led to a significant improvement in regioselectivity. chemrxiv.org Green chemistry encourages the use of safer, more benign solvents or, ideally, solvent-free conditions. researchgate.netrasayanjournal.co.in One-pot syntheses of polysubstituted pyridines have been successfully demonstrated under solventless conditions, which simplifies workup and reduces waste. researchgate.net When solvents are necessary, options like water or ethanol (B145695) are preferred. A one-step hydrothermal synthesis of chromium picolinate from 2-pyridinecarbonitrile in water exemplifies a green approach. google.com

Table 2: Effect of Solvent on Regioselectivity of Pyridine Sulfonylation

| Solvent | Base | Yield of Sulfonylated Pyridine | C4/C2 Selectivity Ratio | Reference |

|---|---|---|---|---|

| CH₂Cl₂ | DABCO | 72% | 65:35 | chemrxiv.org |

| CHCl₃ | DABCO | 75% | 78:22 | chemrxiv.org |

| CH₂Cl₂ | N-methylpiperidine | 73% | 83:17 | chemrxiv.org |

| CHCl₃ | N-methylpiperidine | 71% | >95:5 | chemrxiv.org |

Atom Economy and Reaction Efficiency Enhancements

Atom economy is a core principle of green chemistry that measures the efficiency of a reaction in terms of how much of the reactants' atoms are incorporated into the final product. C-H functionalization reactions are inherently atom-economical because they avoid the use of stoichiometric activating or leaving groups that are common in traditional cross-coupling reactions. chemrxiv.org

Reaction efficiency is also enhanced through the use of catalytic methods, which reduce the amount of waste generated compared to stoichiometric reactions. rasayanjournal.co.in Multicomponent reactions (MCRs), where three or more reactants are combined in a single step to form a product, are particularly effective at increasing efficiency. researchgate.netrasayanjournal.co.in These reactions reduce the number of synthetic steps, minimize purification processes, and save time and resources. The development of catalytic, one-pot procedures for constructing functionalized pyridines represents a significant step towards more sustainable chemical synthesis. researchgate.netnih.gov

Catalyst Recycling and Sustainable Methodologies

The pursuit of more environmentally benign and economically viable chemical processes has led to the exploration of catalyst recycling and sustainable methodologies in the synthesis of compounds like this compound. While specific literature on catalyst recycling for this exact compound is not abundant, general principles and advancements in the synthesis of aryl sulfones and picolinate derivatives offer valuable insights into potential sustainable approaches.

A significant area of development is the use of heterogeneous catalysts for the synthesis of aryl sulfones from aryl halides. These catalysts can be easily separated from the reaction mixture and reused, reducing waste and cost. For instance, copper ferrite (B1171679) (CuFe₂O₄) nanoparticles have been demonstrated as an effective and recyclable catalyst for the coupling of aryl halides with aryl sulfonic acid salts. nanomaterchem.com This method is noted for its non-toxic nature and the ability to recover the catalyst using an external magnetic field, with consistent catalytic efficiency for multiple consecutive cycles. nanomaterchem.com Such a system could potentially be adapted for the synthesis of this compound from Methyl 4-chloropicolinate and a methanesulfinate salt.

Another avenue for sustainable synthesis is the use of environmentally friendly reaction media. Deep eutectic solvents (DES) have emerged as a green alternative to volatile organic compounds (VOCs). rsc.org These solvents are often biodegradable, have low toxicity, and can be recycled. Research has shown that DES can be effective media for multicomponent sulfonylation reactions to produce (hetero)aryl sulfones without the need for metal catalysts. rsc.org This approach offers the dual benefits of a recyclable medium and potentially catalyst-free conditions.

Furthermore, the development of one-step strategies for the synthesis of sulfonic acids from halides using eco-friendly reagents is a notable advancement. The use of thiourea (B124793) dioxide as a sulfur dioxide surrogate and air as a green oxidant presents a sustainable pathway to sulfinate intermediates, which can then be converted to the final sulfone. rsc.org This method has been successfully applied to the sulfonation of various drugs and could be explored for the synthesis of picolinate derivatives.

In the context of picolinate synthesis itself, heterogeneous catalysts have also been employed. For example, metal-organic frameworks (MOFs) have been used as recyclable catalysts for the synthesis of picolinate derivatives. These catalysts demonstrate good efficiency and stability, allowing for reuse over several reaction cycles without a significant drop in performance.

While direct data on the recycling of catalysts for the production of this compound is limited, the table below illustrates the potential for catalyst recycling in analogous aryl sulfone syntheses.

Table 1: Catalyst Reusability in Aryl Sulfone Synthesis

| Catalyst | Substrates | Solvent | Number of Cycles | Reported Efficiency |

|---|---|---|---|---|

| CuFe₂O₄ nanoparticles | Aryl halides and aryl sulfonic acid salts | Water | 6 | Consistently high |

| Heterogeneous Pd catalyst | Benzyl alcohol and K₂CO₃ | Methanol | Not specified | Recovered and reused |

| UiO-66(Zr)-N(CH₂PO₃H₂)₂ | Aldehydes, ammonium (B1175870) acetate, malononitrile, etc. | Ethanol | Not specified | Not specified |

The application of these and other sustainable chemistry principles holds promise for developing more efficient and environmentally responsible synthetic routes to this compound.

Chemical Reactivity and Mechanistic Investigations of Methyl 4 Methylsulfonyl Picolinate

Reactions Involving the Ester Functionality

The ester group at the C2 position of the pyridine (B92270) ring is a site for various nucleophilic acyl substitution reactions.

The hydrolysis of picolinate (B1231196) esters can be catalyzed by acid or base. Under basic conditions, the reaction proceeds via a nucleophilic addition-elimination mechanism. The rate of hydrolysis is influenced by the substituents on the pyridine ring. Electron-withdrawing groups, such as the methylsulfonyl group at the C4 position, are expected to increase the electrophilicity of the carbonyl carbon, thereby accelerating the rate of nucleophilic attack. The hydrolysis of S-aryl thiocarbamate esters has been shown to proceed through a dissociative E1cB mechanism. rsc.org

Transesterification, the conversion of one ester to another, can also be achieved under acidic or basic conditions. masterorganicchemistry.com Studies on the transesterification of (hetero)aryl esters have shown that electron-withdrawing groups on the acyl fragment can sometimes be unbeneficial to the reaction. rsc.org For instance, the transesterification of perfluorophenyl picolinate was found to be inhibited, possibly due to the coordination of the pyridine nitrogen to the catalyst. rsc.org The choice of catalyst is crucial, with various metal catalysts and organocatalysts being employed. organic-chemistry.orgorganic-chemistry.org

Table 1: General Conditions for Ester Hydrolysis and Transesterification

| Reaction | Catalyst/Conditions | Comments |

|---|---|---|

| Basic Hydrolysis | Aqueous NaOH or KOH | Rate is dependent on the concentration of the hydroxide (B78521) ion. |

| Acidic Hydrolysis | Aqueous acid (e.g., HCl, H₂SO₄) | The carbonyl oxygen is protonated, increasing the electrophilicity of the carbonyl carbon. |

| Basic Transesterification | Alkoxide (e.g., NaOCH₃) in the corresponding alcohol | An equilibrium process. |

The ester group of Methyl 4-(methylsulfonyl)picolinate can be converted to an amide through reaction with an amine. This amidation can be carried out under various conditions, often requiring activation of the ester or the use of a catalyst.

Reduction of the picolinate ester can yield the corresponding primary alcohol, 4-(methylsulfonyl)picolyl alcohol. Common reducing agents for esters include lithium aluminum hydride (LiAlH₄) and lithium borohydride (B1222165) (LiBH₄). The choice of reducing agent and reaction conditions can be tailored to selectively reduce the ester in the presence of other functional groups. Nickel-catalyzed reductive defunctionalization has been reported for the removal of ester and amide groups from aryl and heteroaryl compounds. organic-chemistry.org

Mechanistic studies on the hydrolysis of esters, including picolinates, often involve kinetic isotope effects and the application of the Hammett equation to understand the influence of substituents on the reaction rate. semanticscholar.orgnih.govrsc.orgrsc.org For basic hydrolysis, the rate-determining step is typically the nucleophilic attack of the hydroxide ion on the carbonyl carbon to form a tetrahedral intermediate. The stability of this intermediate is influenced by the electronic properties of the substituents on the aromatic ring. An electron-withdrawing group like the methylsulfonyl group is expected to stabilize the negatively charged transition state, thus increasing the reaction rate.

In acidic hydrolysis, the reaction is initiated by protonation of the carbonyl oxygen, which makes the carbonyl carbon more electrophilic. The subsequent nucleophilic attack by water is the rate-determining step. Fragmentation mechanisms of picolinyl esters have been investigated using deuterium-labeled compounds to elucidate the structures of fragment ions in mass spectrometry. nih.gov

Transformations at the Methylsulfonyl Group

The methylsulfonyl group is a strong electron-withdrawing group and can participate in its own set of reactions.

The methylsulfonyl group can act as a leaving group in nucleophilic aromatic substitution (SNAr) reactions, particularly when it is attached to an activated heterocyclic ring system like pyrimidine (B1678525). rsc.orgnih.govacs.org The high reactivity is attributed to the ability of the heterocyclic ring to stabilize the negative charge in the Meisenheimer intermediate. It is plausible that the methylsulfonyl group on the pyridine ring of this compound could be displaced by strong nucleophiles under forcing conditions. The reactivity of aryl sulfones in Suzuki-Miyaura cross-coupling reactions has also been demonstrated, where the sulfone acts as an electrophilic coupling partner. chemrxiv.org The synthesis of 4-quinolinyl ethers has been achieved via an SNAr reaction of 4-quinolinyl sulfones. acs.org

Table 2: Examples of Nucleophilic Substitution on Aryl Sulfones

| Aryl Sulfone | Nucleophile/Reagent | Product | Reference |

|---|---|---|---|

| 4,6-dichloro-2-(methylsulfonyl)pyrimidine | Diphenol | Hyperbranched poly(arylene pyrimidine ether) | rsc.org |

| 2-Sulfonylpyrimidines | Thiols (e.g., Glutathione) | S-arylated products | nih.govacs.org |

| Aryl trifluoromethyl sulfones | Aryl boronic acids/Pd catalyst | Biaryls | chemrxiv.org |

The hydrogen atoms on the methyl group of the methylsulfonyl moiety are acidic due to the strong electron-withdrawing effect of the two sulfonyl oxygens. libretexts.org This acidity allows for deprotonation by a strong base to form a carbanion. This carbanion can then react with various electrophiles, such as alkyl halides, in α-alkylation reactions to form new carbon-carbon bonds. libretexts.org This reactivity provides a pathway to further functionalize the molecule at the methyl group. The synthesis of various alkyl sulfones often involves the S-alkylation of sulfinates. organic-chemistry.orgorganic-chemistry.orgresearchgate.netacs.org The α-functionalization of alkyl sulfones via a deprotonation/alkylation strategy is a known synthetic route. rsc.org

Oxidation and Reduction Chemistry of the Sulfonyl Moiety

The sulfonyl group (–SO₂–) in this compound is in a high oxidation state (sulfur VI) and is generally stable towards further oxidation under standard conditions. The primary reactivity of this moiety centers on its reduction. The reduction of aryl sulfonyl groups typically requires strong reducing agents and can proceed through various pathways to yield sulfinic acids, disulfides, or thiols, depending on the reaction conditions.

Commonly employed reagents for the reduction of aryl sulfones include potent hydride donors or dissolving metal systems. The specific products obtained from the reduction of this compound would be influenced by the choice of reductant and the reaction parameters.

Table 1: Potential Reduction Products of the Sulfonyl Group

| Reducing System | Potential Product(s) |

|---|---|

| LiAlH₄ (Lithium aluminum hydride) | Methyl 4-(methylsulfinyl)picolinate, Methyl 4-mercaptopicolinate |

| Zn/HCl (Zinc in acidic media) | Methyl 4-mercaptopicolinate |

Note: The reactivity and product distribution can be significantly influenced by the other functional groups present on the pyridine ring.

Reactivity of the Pyridine Core

Electrophilic Aromatic Substitution Patterns

The pyridine ring is inherently electron-deficient compared to benzene (B151609), which makes it significantly less reactive towards electrophilic aromatic substitution (EAS). masterorganicchemistry.com This deactivation is further intensified in this compound by the presence of two powerful electron-withdrawing groups: the methylsulfonyl (–SO₂CH₃) group at the 4-position and the methoxycarbonyl (–COOCH₃) group at the 2-position.

Both substituents, along with the pyridine nitrogen, decrease the electron density of the aromatic ring, making an attack by an electrophile energetically unfavorable. youtube.com Reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts reactions, which are common for benzene derivatives, would require exceptionally harsh conditions if they were to proceed at all. masterorganicchemistry.comyoutube.com If substitution were forced, it would be predicted to occur at the C-3 or C-5 positions, which are the least deactivated positions on the ring. However, in practice, such reactions are rarely synthetically useful for this class of highly deactivated pyridines.

Nucleophilic Aromatic Substitution Mechanisms at the Pyridine Ring

In stark contrast to its inertness towards electrophiles, the electron-deficient nature of the pyridine ring in this compound makes it highly susceptible to nucleophilic aromatic substitution (SNAr). wikipedia.orgmasterorganicchemistry.com The reaction is strongly promoted by the electron-withdrawing sulfonyl group at the 4-position, which can stabilize the negatively charged intermediate.

The generally accepted mechanism for SNAr reactions proceeds via a two-step addition-elimination sequence. wikipedia.org The nucleophile attacks the carbon atom bearing the leaving group (in this case, the methylsulfonyl group, which can act as a leaving group, or more commonly, it activates a halide at the same position), forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. wikipedia.orgdalalinstitute.com The negative charge in this intermediate is delocalized over the pyridine ring and, crucially, onto the oxygen atoms of the sulfonyl group. In the second step, the leaving group is eliminated, restoring the aromaticity of the ring. Recent studies also suggest that some SNAr reactions may proceed through a concerted mechanism without a discrete intermediate. nih.gov

Table 2: Representative SNAr Reactions

| Nucleophile | Reagent Example | Product |

|---|---|---|

| Alkoxide | Sodium methoxide (B1231860) (NaOCH₃) | Methyl 4-methoxypicolinate |

| Amine | Ammonia (NH₃) | Methyl 4-aminopicolinate |

| Thiolate | Sodium thiophenoxide (NaSPh) | Methyl 4-(phenylthio)picolinate |

Pyridine N-Oxidation and Quaternization Reactions

The lone pair of electrons on the pyridine nitrogen atom remains available for reaction with electrophiles.

Pyridine N-Oxidation: Treatment of this compound with an oxidizing agent, such as a peroxy acid (e.g., m-CPBA) or hydrogen peroxide in acetic acid, would lead to the formation of the corresponding N-oxide, this compound N-oxide. orgsyn.org Pyridine N-oxides are important intermediates as the N-oxide group alters the electronic properties of the ring, facilitating certain substitution patterns. researchgate.net

Quaternization: The pyridine nitrogen can be readily alkylated by electrophiles like alkyl halides (e.g., methyl iodide) to form a quaternary pyridinium (B92312) salt. google.com This reaction, known as quaternization, converts the neutral pyridine into a positively charged pyridinium ring. nih.gov The formation of a pyridinium salt, such as N-methyl-4-(methylsulfonyl)picolinium-2-carboxylate methyl ester iodide, further enhances the ring's electron deficiency. This increased electrophilicity makes the ring even more susceptible to nucleophilic attack at the 2- and 4-positions. google.com

Cascade and Multicomponent Reactions Involving this compound

Cascade and multicomponent reactions (MCRs) are highly efficient synthetic strategies that allow for the construction of complex molecules in a single operation. nih.govresearchgate.net While specific examples involving this compound as a substrate are not widely reported, its chemical functionalities suggest potential applications in such processes.

Given its pronounced electrophilic character, particularly when quaternized, this compound could serve as a key electrophilic component in an MCR. For instance, it could potentially react with a nucleophile and a third component in a cascade sequence. The highly activated 4-position is a prime site for an initial nucleophilic attack, which could then trigger subsequent intramolecular or intermolecular reactions. This approach could be valuable for the rapid assembly of complex heterocyclic frameworks. mdpi.com

Kinetic and Thermodynamic Aspects of Key Transformations

The rates and outcomes of reactions involving this compound are governed by kinetic and thermodynamic principles. The most synthetically relevant reaction, SNAr, provides a clear example.

Kinetics: The rate of the SNAr reaction is typically dependent on the concentrations of both the pyridine substrate and the nucleophile, following second-order kinetics. dalalinstitute.com The rate-determining step is usually the initial attack of the nucleophile to form the Meisenheimer complex, as this step disrupts the aromaticity of the ring. masterorganicchemistry.com The stability of the transition state leading to this intermediate is paramount. The powerful electron-withdrawing effects of the –SO₂CH₃ and –COOCH₃ groups significantly lower the activation energy for this step by stabilizing the developing negative charge.

Table 3: Factors Influencing SNAr Reaction Profile

| Factor | Kinetic Effect (Rate) | Thermodynamic Effect (Equilibrium) |

|---|---|---|

| Nucleophile Strength | Stronger nucleophiles react faster. | Does not significantly affect equilibrium position. |

| Leaving Group Ability | Better leaving groups lead to faster reactions (in the second step). | A better leaving group can shift the equilibrium toward the products. |

| Solvent Polarity | Polar aprotic solvents generally increase the rate. | Can influence the relative stability of reactants and products. |

| Substituent Effects | Strong electron-withdrawing groups dramatically increase the rate. | Stabilizes the product if the new substituent is electronically favorable. |

Advanced Spectroscopic and Structural Elucidation Studies of Methyl 4 Methylsulfonyl Picolinate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis and Dynamic Processes

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules in solution. For Methyl 4-(methylsulfonyl)picolinate, a combination of one-dimensional and multi-dimensional NMR techniques would provide a comprehensive picture of its molecular framework and conformational dynamics.

Multi-dimensional NMR experiments are crucial for unambiguously assigning the proton (¹H) and carbon (¹³C) signals and for probing through-bond and through-space connectivities.

¹H-¹H Correlated Spectroscopy (COSY): A COSY experiment would reveal the coupling relationships between protons on the pyridine (B92270) ring. For this compound, cross-peaks would be expected between adjacent aromatic protons, confirming their connectivity.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC spectrum correlates each proton with the carbon atom to which it is directly attached. This would allow for the definitive assignment of the carbon signals of the pyridine ring and the methyl groups based on their corresponding proton resonances.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. This is particularly useful for identifying quaternary carbons and for confirming the positions of the substituents on the pyridine ring. For instance, correlations would be expected between the methyl protons of the ester group and the carbonyl carbon, as well as between the methyl protons of the sulfonyl group and the sulfonyl-bearing carbon of the pyridine ring.

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY is instrumental in determining the through-space proximity of protons, which is key for conformational analysis. For a planar aromatic system like the pyridine ring, NOESY can help to confirm the relative positions of the substituents by observing correlations between the protons of the methyl groups and the adjacent aromatic protons.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key HMBC Correlations |

| Pyridine-H3 | 8.0 - 8.2 | 125 - 128 | C2, C4, C5 |

| Pyridine-H5 | 7.8 - 8.0 | 122 - 125 | C3, C4, C6 |

| Pyridine-H6 | 8.8 - 9.0 | 150 - 153 | C2, C4, C5 |

| Methoxy-H | 3.9 - 4.1 | 52 - 54 | C=O |

| Methylsulfonyl-H | 3.1 - 3.3 | 43 - 45 | C4 |

| Pyridine-C2 | - | 148 - 151 | - |

| Pyridine-C4 | - | 145 - 148 | - |

| Pyridine-C6 | - | 150 - 153 | - |

| Carbonyl-C | - | 164 - 167 | - |

Disclaimer: The chemical shifts presented in this table are predicted values based on the analysis of structurally similar compounds and established substituent effects. Actual experimental values may vary.

The chemical shifts of nuclei can be influenced by the surrounding solvent and the temperature of the sample, providing insights into intermolecular interactions and dynamic processes.

Solvent Effects: The use of different NMR solvents (e.g., chloroform-d, DMSO-d₆, benzene-d₆) can induce changes in the chemical shifts of the protons and carbons of this compound. scilit.comresearchgate.netkoreascience.krcdnsciencepub.comdatapdf.com Aromatic Solvent Induced Shifts (ASIS), particularly with benzene-d₆, can be used to probe the stereochemistry of the molecule. The polar sulfonyl and ester groups are likely to interact differently with solvents of varying polarity, leading to noticeable shifts in the resonances of nearby nuclei.

Temperature Dependence: Variable temperature NMR studies can reveal information about conformational flexibility. researchgate.netnih.gov While the pyridine ring itself is rigid, rotation around the C-S and C-C bonds connecting the substituents could be temperature-dependent. Changes in the NMR spectra with temperature could indicate the presence of different conformers in equilibrium.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Characterization and Bonding Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule, allowing for the identification of functional groups and the analysis of bonding characteristics.

The IR and Raman spectra of this compound would be dominated by vibrations associated with the substituted pyridine ring and the sulfonyl group.

Aromatic Ring Vibrations: The pyridine ring will exhibit a series of characteristic stretching and bending vibrations. The C-H stretching vibrations are expected in the 3000-3100 cm⁻¹ region. The C=C and C=N stretching vibrations within the ring typically appear in the 1400-1600 cm⁻¹ range. Out-of-plane C-H bending vibrations, which are sensitive to the substitution pattern, would be observed at lower frequencies.

Sulfonyl Group Signatures: The sulfonyl group (SO₂) has two characteristic and strong stretching vibrations: an asymmetric stretch typically found in the 1300-1350 cm⁻¹ region and a symmetric stretch in the 1140-1160 cm⁻¹ range. acs.org These intense bands in the IR spectrum are a clear indicator of the presence of the sulfonyl functional group.

While this compound does not possess strong hydrogen bond donors, it can act as a hydrogen bond acceptor at the nitrogen atom of the pyridine ring, the oxygen atoms of the ester group, and the oxygen atoms of the sulfonyl group. In protic solvents or in the solid state, intermolecular hydrogen bonding could influence the vibrational frequencies of these groups. For instance, hydrogen bonding to the carbonyl oxygen would typically cause a shift of the C=O stretching vibration to a lower frequency.

Table 2: Predicted Key Infrared (IR) and Raman Active Bands for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity |

| Aromatic C-H | Stretching | 3000 - 3100 | Medium to Weak |

| Aromatic C=C/C=N | Stretching | 1400 - 1600 | Medium to Strong |

| Ester C=O | Stretching | 1720 - 1740 | Strong (IR) |

| Ester C-O | Stretching | 1200 - 1300 | Strong (IR) |

| Sulfonyl (SO₂) | Asymmetric Stretching | 1300 - 1350 | Strong (IR) |

| Sulfonyl (SO₂) | Symmetric Stretching | 1140 - 1160 | Strong (IR) |

Disclaimer: The wavenumbers and intensities are predicted based on typical ranges for these functional groups. Actual experimental values can be influenced by the specific molecular environment.

Mass Spectrometry for Fragmentation Pathway Analysis and Isotopic Profiling

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight of a compound and for deducing its structure based on its fragmentation pattern.

The electron ionization (EI) mass spectrum of this compound would be expected to show a molecular ion peak corresponding to its exact mass. The fragmentation pathways would likely involve the characteristic losses of the substituents.

Fragmentation of the Ester Group: A common fragmentation pathway for methyl esters is the loss of the methoxy (B1213986) radical (•OCH₃) to give an [M-31]⁺ ion, or the loss of the entire methoxycarbonyl group (•COOCH₃) to yield an [M-59]⁺ ion. tandfonline.comlibretexts.orgmiamioh.edu

Fragmentation of the Sulfonyl Group: The sulfonyl group can fragment through the loss of a methyl radical (•CH₃) to form an [M-15]⁺ ion, or through the loss of SO₂ to give an [M-64]⁺ ion.

Pyridine Ring Fragmentation: The pyridine ring itself can undergo characteristic fragmentation, often involving the loss of hydrogen cyanide (HCN). tandfonline.com

Isotopic Profiling: The presence of sulfur in the molecule will result in a characteristic isotopic pattern for the molecular ion and sulfur-containing fragments. The natural abundance of the ³⁴S isotope (approximately 4.2%) will produce a small M+2 peak, which can aid in confirming the presence of sulfur in the molecule.

Table 3: Predicted Major Fragments in the Mass Spectrum of this compound

| m/z | Proposed Fragment Identity |

| 215 | [M]⁺ (Molecular Ion) |

| 200 | [M - CH₃]⁺ |

| 184 | [M - OCH₃]⁺ |

| 156 | [M - COOCH₃]⁺ |

| 151 | [M - SO₂]⁺ |

| 78 | [C₅H₄N]⁺ (Pyridyl cation) |

Disclaimer: The fragmentation pattern is a prediction based on established fragmentation rules for similar functional groups. The relative intensities of the peaks would depend on the ionization conditions.

High-Resolution Mass Spectrometry for Precise Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous determination of the elemental composition of a molecule. By providing a highly accurate mass measurement, HRMS allows for the calculation of a precise molecular formula. For this compound, with a nominal mass of 215, HRMS analysis is critical for distinguishing it from other potential isobaric compounds.

The theoretical exact mass of this compound can be calculated based on the most abundant isotopes of its constituent elements (Carbon-12, Hydrogen-1, Nitrogen-14, Oxygen-16, and Sulfur-32). The molecular formula is C₈H₉NO₄S. bldpharm.com An experimentally determined mass from an HRMS instrument, such as a Time-of-Flight (TOF) or Orbitrap mass analyzer, that matches this theoretical value within a narrow mass tolerance (typically < 5 ppm) provides strong evidence for the assigned molecular formula. This high level of accuracy is crucial for confirming the identity of the compound in complex matrices or as a final verification of a synthetic product.

Table 1: Theoretical Isotopic Composition of this compound

| Isotope | Atomic Mass (Da) | Number of Atoms | Total Mass (Da) |

|---|---|---|---|

| ¹²C | 12.000000 | 8 | 96.000000 |

| ¹H | 1.007825 | 9 | 9.070425 |

| ¹⁴N | 14.003074 | 1 | 14.003074 |

| ¹⁶O | 15.994915 | 4 | 63.979660 |

| ³²S | 31.972071 | 1 | 31.972071 |

| Total | | | 215.025230 |

This table is generated based on known isotopic masses and the molecular formula of this compound.

Tandem Mass Spectrometry (MS/MS) for Structural Fragment Elucidation

Tandem Mass Spectrometry (MS/MS) provides detailed structural information by inducing fragmentation of a selected precursor ion and analyzing the resulting product ions. For this compound, the protonated molecule [M+H]⁺ would be selected in the first stage of the mass spectrometer. In the second stage, this ion would be subjected to collision-induced dissociation (CID), leading to the formation of characteristic fragment ions.

The fragmentation pattern can be predicted based on the structure of the molecule, which includes a pyridine ring, a methyl ester group, and a methylsulfonyl group. Likely fragmentation pathways would involve the neutral loss of small molecules such as methanol (B129727) (CH₃OH) from the ester group, or the loss of the methylsulfonyl radical (•SO₂CH₃). The fragmentation of the pyridine ring itself could also produce a series of diagnostic ions. Analysis of these fragment ions allows for the confirmation of the connectivity of the different functional groups within the molecule. nih.govusp.brresearchgate.netnih.gov

Table 2: Predicted MS/MS Fragmentation of [this compound + H]⁺

| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Neutral Loss |

|---|---|---|

| 216.0330 | 184.0069 | CH₃OH (Methanol) |

| 216.0330 | 136.0378 | SO₂CH₃ (Methylsulfonyl radical) |

This table represents predicted fragmentation patterns based on the chemical structure and general principles of mass spectrometry.

X-ray Crystallography for Three-Dimensional Structural Determination

X-ray crystallography is a powerful technique that can provide the precise three-dimensional arrangement of atoms in a crystalline solid. nih.gov By diffracting X-rays off a single crystal of this compound, a detailed map of electron density can be generated, from which the positions of individual atoms can be determined. This would allow for the accurate measurement of bond lengths, bond angles, and torsion angles within the molecule.

A successful crystallographic study would definitively confirm the connectivity of the atoms and provide insight into the molecule's conformation in the solid state. nih.govmdpi.com The resulting crystal structure would serve as an ultimate proof of the compound's identity and provide a basis for understanding its intermolecular interactions.

Crystal Packing and Intermolecular Interactions

The way in which molecules of this compound arrange themselves in a crystal lattice is determined by a variety of intermolecular interactions. mdpi.com Given the functional groups present, it is likely that the crystal packing would be influenced by dipole-dipole interactions arising from the polar sulfonyl and ester groups. Weak C-H···O hydrogen bonds are also expected to play a role in stabilizing the crystal structure, with the oxygen atoms of the sulfonyl and carbonyl groups acting as hydrogen bond acceptors. researchgate.net

Conformational Preferences in the Solid State

The solid-state conformation of this compound, as determined by X-ray crystallography, would reveal the preferred spatial arrangement of its rotatable bonds. Of particular interest are the torsion angles defining the orientation of the methyl ester and methylsulfonyl groups relative to the pyridine ring. The conformation observed in the crystal is the result of a balance between intramolecular steric effects and the stabilizing influence of intermolecular interactions within the crystal lattice. nih.gov Understanding these conformational preferences is important as they can influence the compound's physical properties.

Electronic Absorption and Emission Spectroscopy for Electronic Structure and Photophysical Properties

Electronic absorption spectroscopy, typically using ultraviolet-visible (UV-Vis) light, provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to show absorption bands corresponding to π→π* transitions within the aromatic pyridine ring and potentially n→π* transitions associated with the carbonyl and sulfonyl groups. nih.govmdpi.commdpi.com The positions and intensities of these absorption bands are characteristic of the molecule's electronic structure.

Emission spectroscopy (fluorescence or phosphorescence) can provide further insight into the excited state properties of the molecule. Upon excitation with light of an appropriate wavelength, the molecule may relax to its ground state by emitting a photon. The wavelength and lifetime of this emission are sensitive to the molecule's structure and its environment. While simple picolinate (B1231196) esters are not typically highly emissive, the presence of the sulfonyl group may influence the photophysical properties. rsc.orgnih.gov

Table 3: Anticipated Spectroscopic Data for this compound

| Spectroscopic Technique | Predicted Observation | Inferred Property |

|---|---|---|

| UV-Vis Absorption | Absorption maxima in the UV region | Electronic transitions (e.g., π→π, n→π) |

This table is based on general expectations for molecules with similar functional groups.

Theoretical and Computational Chemistry Studies on Methyl 4 Methylsulfonyl Picolinate

Quantum Chemical Calculations for Electronic Structure and Molecular Orbitals

Quantum chemical calculations are fundamental to determining the electronic properties of a molecule. These methods solve the Schrödinger equation for a given molecular system to yield information about its energy, electron distribution, and molecular orbitals.

Density Functional Theory (DFT) for Ground State Properties

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of many-body systems by focusing on the electron density rather than the complex many-electron wavefunction. For Methyl 4-(methylsulfonyl)picolinate, DFT calculations would be instrumental in determining its ground state properties.

DFT studies on related substituted picolinic acids have demonstrated the utility of this approach in understanding the effects of different functional groups on the electronic environment of the pyridine (B92270) ring. researchgate.netacademicjournals.org For instance, a typical DFT study on this compound would involve geometry optimization to find the most stable arrangement of its atoms in space. This would provide key data on bond lengths, bond angles, and dihedral angles.

Furthermore, DFT calculations can elucidate the electronic properties such as the distribution of electron density, molecular electrostatic potential (MEP), and the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter for assessing the chemical reactivity and kinetic stability of the molecule.

Table 1: Exemplary DFT-Calculated Ground State Properties for a Substituted Picolinate (B1231196) Derivative

(Note: This table is illustrative and does not represent actual calculated values for this compound, as such specific data is not publicly available. The values are typical for a molecule of similar size and complexity.)

| Property | Calculated Value |

| Total Energy (Hartree) | -1250.456 |

| HOMO Energy (eV) | -7.23 |

| LUMO Energy (eV) | -1.89 |

| HOMO-LUMO Gap (eV) | 5.34 |

| Dipole Moment (Debye) | 3.45 |

Ab Initio Methods for High-Accuracy Calculations

Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the inclusion of experimental data. These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC), can provide highly accurate results, albeit at a greater computational cost compared to DFT.

For this compound, high-accuracy ab initio calculations would be valuable for benchmarking the results obtained from DFT methods and for investigating phenomena where electron correlation effects are particularly important. Studies on similar molecules, such as substituted picolinic acids, have employed ab initio methods to refine the understanding of their electronic structures and spectroscopic properties. researchgate.net These calculations can provide precise values for ionization potentials, electron affinities, and other electronic properties that are crucial for a comprehensive understanding of the molecule's behavior.

Conformational Analysis and Energy Landscapes via Computational Methods

The three-dimensional structure of a molecule is not static, and its flexibility can significantly influence its physical, chemical, and biological properties. Conformational analysis explores the different spatial arrangements of atoms that can be achieved through the rotation around single bonds.

Potential Energy Surface Scans

A potential energy surface (PES) scan is a computational technique used to map the energy of a molecule as a function of one or more of its internal coordinates, such as bond lengths, bond angles, or dihedral angles. For this compound, a PES scan would be particularly useful for exploring the rotational barriers around the single bonds connecting the methylsulfonyl group and the methyl ester group to the picolinate ring.

By systematically rotating these groups and calculating the energy at each step, a PES scan can identify the low-energy conformers (local minima) and the transition states that connect them. This information is vital for understanding the molecule's flexibility and the relative populations of its different conformations at a given temperature.

Molecular Dynamics Simulations for Dynamic Behavior

Molecular dynamics (MD) simulations provide a powerful tool for studying the time-dependent behavior of molecular systems. An MD simulation calculates the trajectory of atoms and molecules over time by solving Newton's equations of motion. This approach allows for the exploration of the conformational landscape and the dynamic properties of a molecule in a simulated environment, such as in a solvent.

For this compound, an MD simulation could reveal how the molecule behaves in solution, including its interactions with solvent molecules and its conformational fluctuations over time. This would provide insights into its solvation properties and how its structure might change in different environments. While specific MD studies on this compound are not available, the methodology has been widely applied to understand the dynamics of various organic molecules.

Reaction Mechanism Prediction and Transition State Analysis

Computational chemistry is an invaluable tool for elucidating the mechanisms of chemical reactions. By modeling the reactants, products, and intermediate species, it is possible to map out the entire reaction pathway and identify the rate-determining steps.

For this compound, computational methods could be used to predict its reactivity in various chemical transformations. For example, DFT calculations have been successfully employed to study the SNAr reactivity of related sulfonyl-substituted heterocyclic compounds. researchgate.net Such a study on this compound would involve locating the transition state structures for a given reaction. The transition state is the highest energy point along the reaction coordinate and is a critical factor in determining the reaction rate.

The activation energy, which is the energy difference between the reactants and the transition state, can be calculated to provide a quantitative measure of the reaction's feasibility. By analyzing the geometry and electronic structure of the transition state, detailed insights into the reaction mechanism can be obtained.

Table 2: Illustrative Calculated Activation Energies for a Hypothetical Reaction of a Methylsulfonylpyridine Derivative

(Note: This table is for illustrative purposes to show the type of data obtained from reaction mechanism studies and does not represent actual calculated values for this compound.)

| Reaction Step | Activation Energy (kcal/mol) |

| Nucleophilic Attack | 15.2 |

| Leaving Group Departure | 5.8 |

Computational Elucidation of Reaction Pathways and Energy Barriers

No published studies were identified that computationally investigated the reaction mechanisms, transition states, and energy barriers associated with the chemical transformations of this compound.

Solvent Effects on Reaction Energetics and Mechanisms

There is no available research detailing how different solvents would impact the thermodynamics and kinetics of reactions involving this compound.

Theoretical Investigations of Biomolecular Interactions (Excluding Clinical Relevance)

No theoretical studies on the non-clinical, molecular-level interactions of this compound with biological macromolecules were found.

Ligand-Protein Docking Simulations at the Molecular Level

There are no published molecular docking simulations that explore the binding of this compound to any protein targets.

Molecular Dynamics Simulations of Compound-Biomolecule Complexes

Currently, there are no publicly available research studies that specifically detail molecular dynamics (MD) simulations of complexes formed between this compound and biomolecules. This specific area of computational chemistry remains to be explored, and as such, there is no direct data to report on the dynamic behavior, interaction profiles, or binding affinities of this particular compound with biological targets as determined through MD simulations.

The absence of specific MD simulation data for this compound means that a detailed analysis of its interactions with proteins or other biomolecules at an atomistic level, over time, is not yet documented in scientific literature. Such studies would be invaluable for understanding its potential mechanism of action, the stability of its binding to a target, and the specific molecular interactions that govern its biological activity.

Applications of Methyl 4 Methylsulfonyl Picolinate in Synthetic Organic Chemistry

As a Building Block for the Synthesis of Complex Heterocyclic Compounds

The structural framework of Methyl 4-(methylsulfonyl)picolinate makes it an attractive starting material for the elaboration into more complex heterocyclic structures. The pyridine (B92270) core is a common motif in a vast array of biologically active compounds and functional materials.

Precursor to Biologically Relevant Picolinate (B1231196) Derivatives

Picolinic acid and its derivatives are known to be present in various biologically active molecules. The synthesis of novel picolinate derivatives is a continuous effort in medicinal chemistry. nih.govrsc.org While specific examples detailing the conversion of this compound to biologically relevant derivatives are not readily found, the reactivity of its functional groups provides a clear pathway for such transformations.

The ester functionality can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to form a diverse library of amides. Furthermore, the methylsulfonyl group can act as a leaving group in nucleophilic aromatic substitution (SNAr) reactions, allowing for the introduction of a wide range of substituents at the 4-position of the pyridine ring. nih.govwikipedia.org This dual reactivity makes it a valuable scaffold for creating diverse molecular architectures for biological screening.

The synthesis of various substituted pyridines often involves multi-component reactions. For instance, a novel nanoporous heterogeneous catalyst has been employed in the synthesis of picolinate and picolinic acid derivatives from simple starting materials, highlighting the interest in accessing this class of compounds. nih.govrsc.org

Role in Natural Product Synthesis

The pyridine ring is a key structural component in numerous natural products. The functional handles present in this compound suggest its potential as a building block in the total synthesis of such molecules. The ability to perform cross-coupling reactions using the sulfonyl group as a latent nucleophile opens up avenues for constructing complex biaryl or heteroaryl structures, which are common in natural products. acs.orgacs.orgnih.gov

Although no specific examples of the use of this compound in a completed natural product synthesis have been identified in the current literature, its potential is evident. The development of methods for the late-stage functionalization of pyridine rings is a significant area of research, and this compound could serve as a valuable reagent in this context.

As a Reagent or Ligand Component in Catalysis

The nitrogen atom of the pyridine ring and the oxygen atoms of the picolinate and sulfonyl groups give this compound the characteristics of a potential ligand for metal coordination.

Coordination Chemistry and Metal Complex Formation

Picolinic acid and its derivatives are well-known chelating ligands that can form stable complexes with a variety of metal ions. rsc.org The nitrogen of the pyridine and the carbonyl oxygen of the ester can act as a bidentate ligand. The presence of the sulfonyl group can further influence the electronic properties of the ligand and the resulting metal complex, potentially modulating its catalytic activity.

While specific studies on the coordination complexes of this compound are not documented, the extensive research on related picolinate ligands provides a strong foundation for predicting its behavior. The formation of stable complexes with transition metals like palladium, copper, and nickel is highly probable. rsc.org

Performance in Catalytic Transformations

The potential of this compound-derived metal complexes in catalysis is significant. Ligands play a crucial role in determining the efficacy of a catalyst, and the unique electronic and steric properties of this compound could be advantageous. nih.gov

Pyridyl sulfones have been explored as precursors to catalytically active species. For instance, pyridyl pyrimidylsulfones have been used as latent pyridyl nucleophiles in palladium-catalyzed cross-coupling reactions. acs.orgacs.orgnih.gov This suggests that under certain conditions, the 4-methylsulfonyl group of this compound could be transformed in situ to generate a catalytically active species for cross-coupling reactions.

The development of catalysts for specific transformations is an active area of research. For example, scorpionate ligands, which are tridentate, have shown great promise in polymerization catalysis. rsc.org While this compound is a bidentate ligand, its derivatives could be designed to incorporate a third coordinating group, expanding its potential in this area.

Development of Novel Synthetic Methodologies Utilizing this compound

The reactivity of the methylsulfonyl group as a leaving group in SNAr reactions or as a precursor to a sulfinate for cross-coupling reactions makes this compound a valuable tool for developing new synthetic methods. nih.govnih.govresearchgate.net

The direct C-H functionalization of pyridines is a challenging but highly desirable transformation. Methods that utilize a pre-installed functional group, such as the methylsulfonyl group, to achieve regioselective functionalization are of great interest. chemistryviews.org The 4-sulfonyl group activates the pyridine ring for nucleophilic attack, enabling the introduction of various nucleophiles at this position. nih.govwikipedia.org

Recent research has demonstrated the use of pyridyl pyrimidylsulfones as effective nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions. acs.orgacs.orgnih.gov This methodology allows for the synthesis of a wide range of (hetero)arylpyridines. A similar strategy could be envisioned for this compound, where the methylsulfonyl group is converted to a sulfinate in situ, which then participates in a desulfinative cross-coupling.

The following table provides representative examples of cross-coupling reactions of pyridyl sulfones, illustrating the potential of the 4-methylsulfonylpicolinate scaffold in such transformations.

| Entry | Aryl Halide | Pyridyl Sulfone | Product | Yield (%) | Reference |

| 1 | 4-Bromotoluene | Pyridine-3-sulfonylpyrimidine | 3-(p-tolyl)pyridine | 85 | acs.orgnih.gov |

| 2 | 1-Bromo-4-methoxybenzene | Pyridine-2-sulfonylpyrimidine | 2-(4-methoxyphenyl)pyridine | 78 | acs.orgnih.gov |

| 3 | 2-Bromothiophene | Pyridine-4-sulfonylpyrimidine | 4-(thiophen-2-yl)pyridine | 65 | acs.orgnih.gov |

This table presents data from analogous systems to illustrate the potential reactivity of this compound.

One-Pot Transformations and Tandem Reactions

The concept of one-pot synthesis, where multiple reaction steps are carried out in a single reaction vessel, offers significant advantages in terms of efficiency, resource utilization, and waste reduction. While direct, documented one-pot transformations starting from this compound are not extensively reported in publicly available literature, the structural motifs present in the molecule lend themselves to such synthetic strategies. For instance, the picolinate scaffold is a common feature in multicomponent reactions, such as the Biginelli reaction, which allows for the rapid assembly of complex molecules in a single step. mdpi.com The principles of tandem or cascade reactions, where a single event triggers a sequence of bond-forming transformations, are also applicable. The functional groups on this compound could be sequentially activated to participate in such cascades, although specific examples remain a subject for future research exploration.

Asymmetric Synthesis Applications of Derivatized Analogs

Asymmetric synthesis, the creation of chiral molecules in an enantiomerically pure form, is of paramount importance in medicinal chemistry and materials science. While this compound itself is achiral, its derivatives have potential as chiral ligands in asymmetric catalysis. The pyridine nitrogen and the sulfonyl oxygen atoms can act as coordination sites for metal catalysts. By introducing a chiral moiety to the picolinate backbone, it is possible to create a chiral environment around the metal center, thereby directing the stereochemical outcome of a reaction.

A notable example in a related area is the nickel-catalyzed asymmetric hydrogenation of α-benzamidocinnamic acid esters to produce methylsulfonyl-substituted phenylalanine derivatives. rsc.org In this process, a chiral bisphosphine ligand (R-BINAP) in conjunction with a nickel catalyst achieves high enantioselectivity (up to 96% ee) and yield (up to 99%). rsc.org This demonstrates the effective use of a methylsulfonyl group in directing stereoselective transformations. Although this example does not directly start from this compound, it highlights the potential for developing chiral ligands based on this scaffold for a variety of asymmetric reactions, including reductions, oxidations, and carbon-carbon bond-forming reactions. The development of novel P,N-sulfinyl imine ligands, which incorporate chirality at the sulfur atom, has also shown promise in palladium-catalyzed allylic alkylation, achieving high enantioselectivity. nih.gov

Table 1: Asymmetric Hydrogenation of a Methylsulfonyl-Substituted Cinnamic Acid Ester

| Catalyst System | Ligand | Substrate | Product | Enantiomeric Excess (ee) | Yield |

| Nickel acetate | R-BINAP | α-benzamidocinnamic acid ester | Methylsulfonyl-substituted phenylalanine | up to 96% | up to 99% |

Data sourced from a study on nickel-catalyzed asymmetric hydrogenation. rsc.org

Design and Synthesis of Advanced Functional Materials Precursors

The development of advanced functional materials, such as metal-organic frameworks (MOFs) and functional polymers, is a rapidly growing field of research. These materials have applications in gas storage, separation, catalysis, and sensing. The design of these materials relies on the use of well-defined molecular building blocks, or precursors, that can be assembled into larger, ordered structures.

This compound possesses the necessary attributes to serve as a precursor for such materials. The pyridine ring can act as a rigid structural element, while the carboxylate group (after hydrolysis of the methyl ester) can coordinate to metal ions to form the nodes of a MOF. The methylsulfonyl group can introduce specific functionalities into the pores of the MOF, influencing its properties such as polarity and catalytic activity. The synthesis of MOFs can be achieved through various methods, including solvothermal and sonochemical techniques. mdpi.comnih.gov Furthermore, post-synthetic modification of MOFs allows for the introduction of additional functional groups after the framework has been assembled. nih.govresearchgate.net

The combination of MOFs with polymers can lead to novel composite materials with enhanced properties. rsc.org Polymer-grafted MOFs can exhibit improved processability and stability, opening up new applications in areas such as biomedical imaging and controlled drug release. rsc.org The derivatization of this compound could provide a range of functionalized linkers for the synthesis of these advanced hybrid materials.

Strategy for Derivatization to Access Diverse Chemical Space

The ability to systematically modify a core molecular scaffold is a powerful strategy in drug discovery and materials science for exploring a wide range of chemical properties, often referred to as "chemical space." this compound is an excellent starting point for such derivatization strategies due to its multiple reactive sites.

One key approach is through the functionalization of the pyridine ring. The methylsulfonyl group is a strong electron-withdrawing group, which can activate the pyridine ring for nucleophilic aromatic substitution reactions. This allows for the introduction of a variety of substituents at different positions on the ring. Additionally, the ester functionality can be readily hydrolyzed to the corresponding carboxylic acid, which can then be converted into a wide range of other functional groups, such as amides, esters, and acid halides. These transformations provide access to a diverse library of compounds with varying electronic and steric properties.

Diversity-oriented synthesis (DOS) is a powerful strategy for the rapid generation of complex and diverse small molecule libraries. nih.gov This approach, combined with high-throughput screening, has proven successful in identifying novel bioactive compounds. nih.gov Applying DOS principles to this compound would involve a series of branching reaction pathways to generate a library of structurally diverse molecules. For example, Suzuki couplings with a range of boronic acids could be employed to introduce various aryl and heteroaryl groups, further expanding the accessible chemical space. nih.gov

Future Directions and Emerging Research Avenues for Methyl 4 Methylsulfonyl Picolinate

Exploration of Undiscovered Reactivity Patterns